Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
Brand Name: Vulcanchem
CAS No.: 337920-22-6
VCID: VC4347788
InChI: InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+
SMILES: CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate

CAS No.: 337920-22-6

Cat. No.: VC4347788

Molecular Formula: C24H30N4O4

Molecular Weight: 438.528

* For research use only. Not for human or veterinary use.

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate - 337920-22-6

Specification

CAS No. 337920-22-6
Molecular Formula C24H30N4O4
Molecular Weight 438.528
IUPAC Name ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate
Standard InChI InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+
Standard InChI Key ZTNDROMEOLJBQD-OQKWZONESA-N
SMILES CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is systematically named to reflect its substituents: a piperazine ring substituted with a 4-methoxyphenyl group, a toluidinocarbonylamino moiety, and an ethyl acrylate ester. The compound is associated with two distinct CAS Registry Numbers: 1523617-89-1 (reported by Parchem) and 337920-22-6 (cited by VulcanChem). This discrepancy may arise from isomeric variations, salt forms, or database errors, necessitating verification with analytical techniques like NMR or X-ray crystallography.

Molecular Structure

The molecule features:

  • A piperazine core substituted at the 4-position with a 4-methoxyphenyl group.

  • An acrylate backbone with an ethyl ester and a toluidinocarbonylamino substituent at the β-carbon.

  • A toluidinocarbonyl group (derived from 4-methylphenylcarbamate).

The stereochemistry of the acrylate double bond (E/Z configuration) remains unspecified in available sources, highlighting an area for further study .

Physicochemical Properties

While direct experimental data for this compound are sparse, inferences can be drawn from structurally related acrylates and piperazine derivatives (Table 1) .

Table 1: Comparative Physicochemical Properties

PropertyEthyl 3-[4-(4-Methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate(E)-3-(4-Methoxyphenyl)acrylic Acid
Molecular FormulaC24H30N4O4C10H10O3
Molecular Weight (g/mol)438.528178.185
Density (g/cm³)Not reported1.2 ± 0.1
Boiling Point (°C)Not reported342.6 ± 17.0
Melting Point (°C)Not reported173.5
SolubilityLikely polar aprotic solvents (DMF, DMSO)Limited aqueous solubility

The compound’s high molecular weight and polar functional groups suggest limited volatility and solubility in aqueous media, aligning with trends observed in analogous acrylates .

Synthesis and Preparation

Methodological Considerations

  • Piperazine Functionalization: Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.

  • Acrylate Formation: Condensation of a β-amino acrylate precursor with a toluidinocarbonyl isocyanate or carbamate derivative.

  • Esterification: Ethyl ester formation using ethanol under acidic or enzymatic conditions.

A patent describing the synthesis of 3-N,N-dimethylamino ethyl acrylate (CN103833565B) offers insights into analogous acrylate preparations. The disclosed "one-pot" method employs ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions (30–70°C, 10–60 bar), suggesting potential adaptions for related compounds .

Challenges and Optimization

Key challenges include:

  • Steric hindrance from the bulky toluidinocarbonyl and piperazino groups, necessitating precise temperature control.

  • Stereoselectivity in acrylate formation, which may require chiral catalysts or chromatography for resolution.

  • Purification difficulties due to the compound’s high polarity and potential for tautomerism .

Discrepancies and Research Gaps

The conflicting CAS numbers (1523617-89-1 vs. 337920-22-6) underscore the need for structural validation. Potential explanations include:

  • Regioisomerism: Differences in substituent positioning.

  • Salt vs. Free Base: One identifier may represent a hydrochloride or other salt form.

  • Database Errors: Misassignment during registration.

Resolving this ambiguity requires comparative analytical data, which are presently unavailable.

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